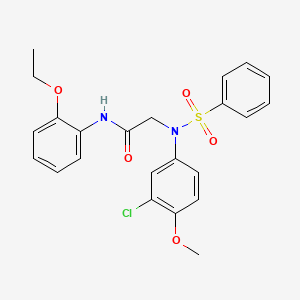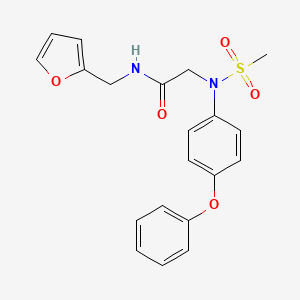![molecular formula C19H17N3O6S B3570714 N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3570714.png)
N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as Fmoc-protected phenylglycine, is a chemical compound used in the field of organic chemistry for the synthesis of peptides and proteins. It is a derivative of phenylglycine, an amino acid that plays an important role in the structure and function of proteins. Fmoc-protected phenylglycine is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of Fmoc-protected phenylglycine is based on its ability to form peptide bonds with other amino acids. When incorporated into the structure of a protein or peptide, it can influence the conformation and stability of the molecule, as well as its biological activity. Fmoc-protected phenylglycine can also interact with other molecules in the cellular environment, leading to changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
Fmoc-protected phenylglycine has a number of biochemical and physiological effects, depending on its mode of action and the context in which it is used. It can influence protein folding and stability, as well as the activity and specificity of drugs and pharmaceuticals. It can also interact with cellular signaling pathways and gene expression, leading to changes in cellular behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-protected phenylglycine in lab experiments include its versatility, its ability to form peptide bonds, and its ability to influence protein structure and function. However, there are also limitations to its use, including the complexity of its synthesis, the need for expertise in organic chemistry, and the potential for side reactions and impurities.
Zukünftige Richtungen
There are many future directions for the use of Fmoc-protected phenylglycine in scientific research. One area of focus is the development of new drugs and pharmaceuticals that incorporate Fmoc-protected phenylglycine into their structure, in order to enhance their activity and specificity. Another area of focus is the study of protein structure and function, where Fmoc-protected phenylglycine can be used as a probe to investigate the role of specific amino acids in protein folding and stability. Finally, there is potential for the use of Fmoc-protected phenylglycine in the development of new materials, such as polymers and nanoparticles, that have unique properties and applications in fields such as biomedicine and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Fmoc-protected phenylglycine is a versatile compound that has many applications in scientific research. It is commonly used in the synthesis of peptides and proteins, where it serves as a building block for the formation of peptide bonds. It is also used in the development of new drugs and pharmaceuticals, where it can be incorporated into the structure of the drug molecule to enhance its activity and specificity. Fmoc-protected phenylglycine is also used in the study of protein structure and function, where it can be used as a probe to investigate the role of specific amino acids in protein folding and stability.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-19(20-13-16-9-6-12-28-16)14-21(15-7-2-1-3-8-15)29(26,27)18-11-5-4-10-17(18)22(24)25/h1-12H,13-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINEXKGIZHKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5600630 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3570636.png)
![N-(3,4-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3570638.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3570645.png)
![2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]-2-cyclopropene-1-carboxamide](/img/structure/B3570659.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3570662.png)



![N~1~-(3,4-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3570700.png)
![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570704.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3570712.png)
![N~1~-(4-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570717.png)
![methyl N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycinate](/img/structure/B3570736.png)
![N-benzyl-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3570743.png)